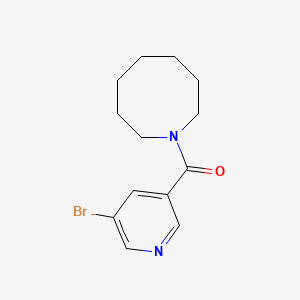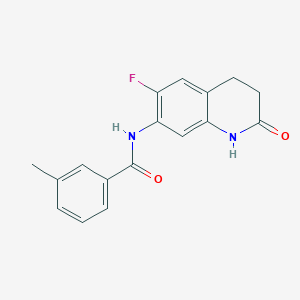
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide, also known as FQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FQ is a quinoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of topoisomerase IIα, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is able to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has also been shown to have a range of other biochemical and physiological effects. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide in lab experiments is its high potency. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has a relatively low toxicity profile, which makes it a safer option than some other compounds that are used in scientific research. However, one limitation of using N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide. One area of interest is in the development of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide analogs that have improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide and to identify other potential targets for the compound. Finally, there is potential for N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide to be used in combination with other compounds to enhance its efficacy in cancer treatment.
合成法
The synthesis of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide involves a multistep process that requires a high degree of skill and precision. The starting material for the synthesis is 3-methylbenzoyl chloride, which is reacted with 6-fluoro-1,2-dihydro-2-oxoquinoline-3-carbaldehyde to form the intermediate product. This intermediate is then treated with ammonium acetate and acetic acid to yield the final product, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide.
科学的研究の応用
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-3-2-4-12(7-10)17(22)20-15-9-14-11(8-13(15)18)5-6-16(21)19-14/h2-4,7-9H,5-6H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAABIQMRQFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
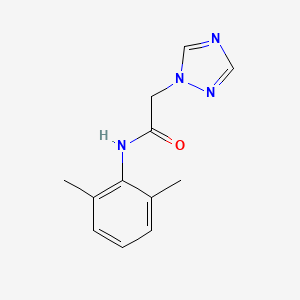
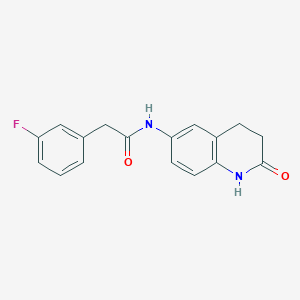
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)

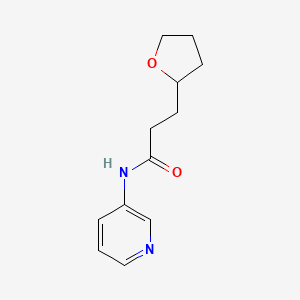
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
